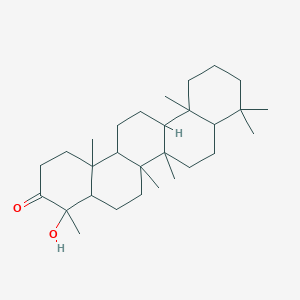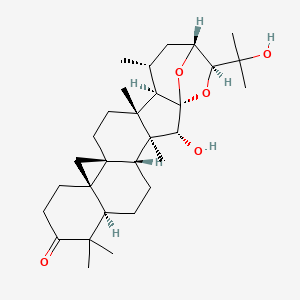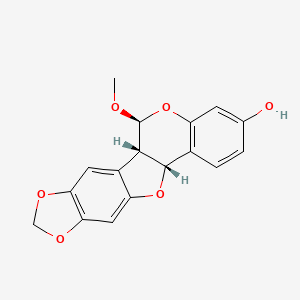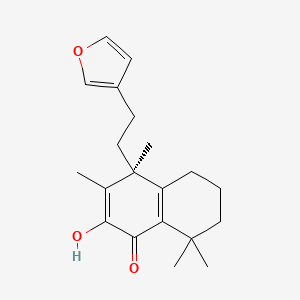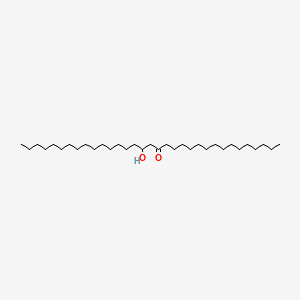
5-Hydroxy-6,7,8-trimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin derivative. Coumarins are a large class of 1-benzopyran derivatives, known for their diverse biological activities and presence in various plants. This compound is characterized by the presence of hydroxy and methoxy groups at specific positions on the coumarin backbone, contributing to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin typically involves the use of starting materials such as pyrogallol or 2,4-dihydroxy-3,6-dimethoxybenzaldehyde. One common method includes the reaction of these starting materials under specific conditions to form the coumarin structure. For instance, the synthesis from pyrogallol involves multiple steps, including methylation and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6,7,8-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the coumarin structure, leading to the formation of dihydrocoumarins.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Hydroxy-6,7,8-trimethoxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,7,8-trimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the serotonergic and opioidergic systems, which are crucial in pain management. Additionally, it exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha .
Comparison with Similar Compounds
- 7-Hydroxy-6-methoxycoumarin (Scopoletin)
- 6,7,8-Trimethoxycoumarin
- 7,8-Dihydroxycoumarin (Daphnetin)
Comparison: Compared to these similar compounds, 5-Hydroxy-6,7,8-trimethoxycoumarin stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. For example, while scopoletin is known for its anti-inflammatory properties, this compound exhibits a broader range of activities, including significant antioxidant effects .
Properties
IUPAC Name |
5-hydroxy-6,7,8-trimethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOTWQSMTJGHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
